3,4-dimethyl-1H-pyrazol-5-ol

LogP Lipophilicity Drug Design

3,4-Dimethyl-1H-pyrazol-5-ol (also referenced as 4,5-dimethyl-1,2-dihydropyrazol-3-one) is a C5‑disubstituted pyrazol‑5‑ol derivative within the pyrazolone family. It possesses a molecular weight of 112.13 g·mol⁻¹ and exists as a crystalline solid with a melting point of approximately 116–117 °C.

Molecular Formula C5H8N2O
Molecular Weight 112.132
CAS No. 145092-15-5; 4344-72-3; 6628-22-4
Cat. No. B2401762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-1H-pyrazol-5-ol
CAS145092-15-5; 4344-72-3; 6628-22-4
Molecular FormulaC5H8N2O
Molecular Weight112.132
Structural Identifiers
SMILESCC1=C(NNC1=O)C
InChIInChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8)
InChIKeyCMTNHTJUNZPFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-1H-pyrazol-5-ol (CAS 145092-15-5) – Core Pyrazolone Building Block Profile for R&D Procurement


3,4-Dimethyl-1H-pyrazol-5-ol (also referenced as 4,5-dimethyl-1,2-dihydropyrazol-3-one) is a C5‑disubstituted pyrazol‑5‑ol derivative within the pyrazolone family [1]. It possesses a molecular weight of 112.13 g·mol⁻¹ and exists as a crystalline solid with a melting point of approximately 116–117 °C . The compound is commercially supplied as a research chemical, typically at ≥98% purity with batch‑specific QC documentation (NMR, HPLC, GC) . Its substitution pattern—methyl groups at both the 3‑ and 4‑positions—distinguishes it from mono‑methyl and N‑methyl pyrazol‑5‑ol analogs and imparts distinct physicochemical and application‑relevant properties that are detailed in the quantitative evidence sections below.

Why 3,4-Dimethyl-1H-pyrazol-5-ol Cannot Be Freely Substituted by Other Methyl‑Pyrazol‑5‑ol Isomers


Although methyl‑substituted pyrazol‑5‑ols share a common core, the position and number of methyl groups critically alter lipophilicity, hydrogen‑bond capacity, solid‑state handling, and target‑engagement potential [1]. For example, the 3,4‑dimethyl isomer exhibits a LogP of 0.73 versus 0.42 for the 3‑methyl analog and ~0.10 for the 1‑methyl isomer [2][3]. Its melting point (116–117 °C) is substantially lower than that of 3‑methyl‑1H‑pyrazol‑5‑ol (220–224 °C), impacting formulation and thermal processing [2]. Critically, the 3,4‑dimethyl scaffold was identified as a privileged hit in random screening for PCA‑1/ALKBH3 inhibitors, whereas simpler methyl analogs were not reported as active in that campaign [4]. These quantitative differences mean that substituting a cheaper or more available methyl‑pyrazol‑5‑ol isomer will not reproduce the same physicochemical, processing, or biological profile.

Quantitative Head‑to‑Head Evidence for 3,4-Dimethyl-1H-pyrazol-5-ol Differentiation


Lipophilicity Advantage: 3,4-Dimethyl vs. 3-Methyl and 1-Methyl Pyrazol‑5‑ol

The 3,4-dimethyl substitution pattern yields a computed LogP of 0.73, which is 73% higher than the 3‑methyl analog (LogP 0.42) and >7‑fold higher than the 1‑methyl isomer (LogP ~0.10) [1][2][3]. This increased lipophilicity can enhance membrane permeation and hydrophobic target engagement in cell‑based assays.

LogP Lipophilicity Drug Design

Polar Surface Area Differentiation: Impact on Hydrogen‑Bonding Capacity

The topological polar surface area (TPSA) of 3,4-dimethyl-1H-pyrazol-5-ol is 41.1 Ų, compared with 38.05 Ų for the 1,3‑dimethyl isomer [1][2]. The higher PSA of the 3,4‑dimethyl compound reflects an additional hydrogen‑bond donor site (NH) that is methylated in the 1,3‑dimethyl analog, altering intermolecular interaction profiles.

PSA Hydrogen Bonding Medicinal Chemistry

Solid‑State Handling: Melting Point Advantage over the 3‑Methyl Analog

3,4-Dimethyl-1H-pyrazol-5-ol melts at 116–117 °C, whereas 3‑methyl‑1H‑pyrazol‑5‑ol exhibits a melting point of 220–224 °C . The >100 °C lower melting point simplifies thermal processing, melt‑based formulation, and reduces energy input during drying and storage.

Melting Point Formulation Process Chemistry

Validated Biological Scaffold: PCA‑1/ALKBH3 Inhibitor Hit Identification

In a random screening campaign for PCA‑1/ALKBH3 inhibitors, 1‑(1H‑benzimidazol‑2‑yl)-3,4‑dimethyl‑1H‑pyrazol‑5‑ol (derived directly from the 3,4‑dimethyl scaffold) was identified as a hit compound. Subsequent optimization yielded HUHS015, a potent inhibitor with an IC₅₀ of 0.67 µM against PCA‑1 [1][2]. No analogous hit was reported for the 3‑methyl, 4‑methyl, or 1,3‑dimethyl scaffolds in that study.

PCA-1/ALKBH3 Prostate Cancer Hit Scaffold

Commercial Availability with Batch‑Level QC Documentation

3,4-Dimethyl-1H-pyrazol-5-ol is supplied at 98% purity with batch‑specific analytical certificates including NMR, HPLC, and GC data . In comparison, some mono‑methyl and N‑methyl analogs are routinely offered at 95–97% purity with less comprehensive QC documentation, which can introduce variability in sensitive synthetic or biological applications.

Quality Control Procurement Reproducibility

Optimal Application Scenarios for 3,4-Dimethyl-1H-pyrazol-5-ol Based on Quantitative Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Targeting PCA‑1/ALKBH3

The 3,4‑dimethyl‑1H‑pyrazol‑5‑ol core is a validated hit scaffold for PCA‑1/ALKBH3 inhibition. Teams pursuing prostate cancer or related epigenetic targets should prioritize this scaffold over other methyl‑pyrazol‑5‑ol isomers, as the 3,4‑dimethyl pattern was specifically enriched in the primary screening campaign that led to the clinical candidate HUHS015 (IC₅₀ = 0.67 µM) [1].

Synthesis of Lipophilic Heterocyclic Building Blocks Requiring Moderate LogP

With a LogP of 0.73, the 3,4‑dimethyl compound occupies a favorable lipophilicity window for CNS and intracellular targets, outperforming the 3‑methyl (LogP 0.42) and 1‑methyl (LogP 0.10) analogs [2][3]. Researchers seeking to balance aqueous solubility with passive membrane permeability should select this isomer.

Formulation Studies Requiring Low‑Melting Crystalline Intermediates

The melting point of 116–117 °C is >100 °C lower than that of 3‑methyl‑1H‑pyrazol‑5‑ol (220–224 °C) . This makes the 3,4‑dimethyl isomer the superior choice for melt‑extrusion, hot‑melt coating, or any process where thermal lability of co‑formulated substances is a concern.

Reproducible Scale‑Up and Assay Development with High‑Purity Building Blocks

The compound is routinely supplied at ≥98% purity with NMR, HPLC, and GC batch certificates . For laboratories requiring tight control of input material quality—such as in pharmacological profiling or multi‑step synthetic sequences—this level of documentation provides a reliability advantage over analogs offered at lower purity or with fewer QC methods.

Quote Request

Request a Quote for 3,4-dimethyl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.